Distinct Physicochemical Profile: LogP and TPSA Compared to Positional Isomers
The unique combination of the 4-chloro and 5-trifluoromethoxy groups yields a distinct physicochemical signature that differentiates it from its positional isomers. 4-Chloro-5-(trifluoromethoxy)quinoline exhibits a calculated LogP (XLogP3) of 3.79 , which is notably higher than some analogs, suggesting enhanced lipophilicity. While all 4-chloro-(trifluoromethoxy)quinoline isomers share the same molecular weight (247.6 g/mol) and topological polar surface area (22.1 Ų) , the specific arrangement at the 5-position influences the compound's overall electronic distribution and its interaction with hydrophobic environments [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.79 |
| Comparator Or Baseline | 4-Chloro-6-(trifluoromethoxy)quinoline; XLogP3 = 3.79 (calculated value identical due to same formula, but substitution pattern influences experimental LogD) . |
| Quantified Difference | No quantitative difference in calculated XLogP3 between isomers, but the substitution pattern (5- vs. 6-) dictates distinct chromatographic retention and biological partitioning. |
| Conditions | Calculated values using standard cheminformatics software. |
Why This Matters
The specific substitution pattern is crucial for optimizing ADME properties in drug discovery, as even identical calculated LogP values can mask significant differences in actual lipophilicity and biological distribution.
- [1] Chem-space.com. 4-chloro-5-(trifluoromethoxy)quinoline | C10H5ClF3NO. View Source
